molecular formula C6H6ClN3O2 B112793 5-Chloro-6-methyl-3-nitropyridin-2-amine CAS No. 56960-82-8

5-Chloro-6-methyl-3-nitropyridin-2-amine

Cat. No.: B112793
CAS No.: 56960-82-8
M. Wt: 187.58 g/mol
InChI Key: FRXAFHSNZJIEII-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-3-nitropyridin-2-amine is a specialty chemical that serves as a versatile synthetic intermediate in modern organic and medicinal chemistry research. As a nitropyridine derivative, it belongs to a class of compounds recognized as privileged scaffolds in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety . The specific substitution pattern on the pyridine ring, featuring chloro, methyl, and nitro groups, creates a multi-functional platform for further chemical modification. Researchers value this compound for its potential in constructing more complex, bioactive heterocyclic systems. While specific bioactivity data for this exact molecule is limited in the public literature, structurally analogous nitropyridines are extensively documented as key precursors in the synthesis of molecules with diverse biological activities. These include potent inhibitors of kinases such as Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3), which are significant targets in oncology and neurodegenerative disease research . Furthermore, similar chloro- and nitro-substituted pyridines have been utilized to develop urease inhibitors for gastric disease research and as cores for novel anticoagulant agents acting as factor IXa inhibitors . The nitro group can be readily reduced to an amine, providing access to diamino-pyridine intermediates or can be used in cyclization reactions to synthesize fused heterocycles such as pyrrolopyridines, expanding its utility in exploring new chemical space for biological evaluation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXAFHSNZJIEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482444
Record name 5-Chloro-6-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56960-82-8
Record name 5-Chloro-6-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Chloro 6 Methyl 3 Nitropyridin 2 Amine and Its Analogs

Established Synthetic Routes for Substituted 2-Aminopyridines

The synthesis of substituted 2-aminopyridines can be achieved through several reliable methods, each offering distinct advantages in terms of substrate scope and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Strategies Employing Halogenated Nitropyridines

Nucleophilic aromatic substitution (SNAr) is a prominent method for the synthesis of substituted pyridines. This reaction involves the displacement of a leaving group, typically a halide, on an aromatic ring by a nucleophile. wikipedia.org The presence of electron-withdrawing groups, such as a nitro group, in the ortho or para position to the leaving group, activates the ring towards nucleophilic attack, making this a highly effective strategy. wikipedia.orgchemistrysteps.com For instance, the reaction of 2,6-dichloro-3-nitropyridine (B41883) with ammonia (B1221849) can yield 2-amino-6-chloro-3-nitropyridine (B151482). google.com Similarly, 2-chloro-3-nitro-6-methylpyridine can serve as a precursor in SNAr reactions. guidechem.com The reactivity of pyridines in SNAr reactions is often enhanced compared to their benzene (B151609) counterparts due to the electron-withdrawing nature of the nitrogen atom in the ring, which helps to stabilize the negatively charged intermediate, known as the Meisenheimer complex. wikipedia.org

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, providing access to a wide range of substituted pyridines. For example, 2-amino-6-chloro-3-nitropyridine can be converted to 2-amino-6-methoxy-3-nitropyridine (B1334430) by treatment with sodium methoxide (B1231860). chemicalbook.com

Amination Reactions (e.g., Buchwald-Hartwig Amination, Direct Amination)

Modern cross-coupling reactions have become indispensable tools for the synthesis of aminopyridines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly noteworthy for its ability to form carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This method has been successfully applied to the amination of 2-bromopyridines with various volatile amines, providing an efficient route to secondary and tertiary aminopyridines that are otherwise difficult to synthesize. nih.govacs.org The development of specialized phosphine (B1218219) ligands has been crucial in overcoming the challenges associated with the coordination of the pyridine (B92270) nitrogen to the palladium catalyst. acs.org

Copper-catalyzed amination reactions, such as the Ullmann condensation and Goldberg reaction, also offer effective pathways for the synthesis of aminopyridines. acs.org These methods can be particularly useful for large-scale syntheses due to the lower cost of copper catalysts compared to palladium. Microwave-assisted copper-catalyzed amination of halopyridines has been shown to be a practical method for the synthesis of substituted 2,6-diaminopyridines. acs.org

Nitration of Pre-functionalized Pyridine Rings

The direct nitration of pre-functionalized pyridine rings is a fundamental strategy for introducing a nitro group, which can then serve as a handle for further transformations or as a key pharmacophore. The regiochemistry of the nitration is highly dependent on the nature and position of the existing substituents on the pyridine ring, as well as the reaction conditions.

For example, the nitration of 2-aminopyridine (B139424) with a mixture of nitric and sulfuric acid typically yields a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine (B1266227), with the former being the major product. sapub.orgorgsyn.org The nitration of 2-amino-6-methylpyridine (B158447) has also been investigated, leading to the formation of nitrated derivatives. chemicalbook.comresearchgate.net Similarly, 2-diethylamino-6-methylpyridine can be nitrated using a mixture of sulfuric and nitric acid to produce 5-nitro-2-diethylamino-6-methylpyridine. researchgate.net The conditions for these reactions, such as temperature and the specific nitrating agent used, are critical in controlling the outcome and yield of the desired product.

Diazotization and Subsequent Hydrolytic or Halogenation Pathways

The diazotization of aminopyridines, followed by subsequent reactions of the resulting diazonium salts, provides a versatile method for introducing a range of functional groups onto the pyridine ring. This process typically involves treating the aminopyridine with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, to form a pyridinediazonium salt.

These diazonium salts are reactive intermediates that can undergo a variety of transformations. For instance, they can be subjected to Sandmeyer-type reactions to introduce halides (chloro, bromo) or a cyano group. Hydrolysis of the diazonium salt can be used to introduce a hydroxyl group. While a common strategy in aromatic chemistry, the application to pyridine derivatives requires careful control of reaction conditions due to the reactivity of the pyridine ring.

Targeted Synthesis of 5-Chloro-6-methyl-3-nitropyridin-2-amine

The synthesis of the specifically substituted compound, this compound, requires a multi-step approach that leverages the foundational reactions described above. A logical synthetic pathway involves the preparation of a key precursor followed by a regioselective nitration.

Identification and Preparation of Key Precursor Compounds

A crucial precursor for the synthesis of this compound is 2-amino-5-chloro-6-methylpyridine. chemimpex.com This intermediate possesses the required chloro and methyl substituents at the desired positions.

The synthesis of 2-amino-5-chloro-6-methylpyridine can be envisioned starting from the more readily available 2-amino-6-methylpyridine. chemicalbook.com A chlorination step is required to introduce the chlorine atom at the 5-position. Methods for the chlorination of aminopyridines often employ reagents like N-chlorosuccinimide (NCS) or a combination of hydrochloric acid and an oxidizing agent. For example, 2-aminopyridine can be chlorinated using hydrochloric acid and sodium hypochlorite. google.com

Once 2-amino-5-chloro-6-methylpyridine is obtained, the final step is the regioselective nitration at the 3-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The amino group at the 2-position and the methyl group at the 6-position will direct the incoming nitro group to the 3- and 5-positions. Due to the presence of the chloro group at the 5-position, the nitration is expected to occur at the 3-position.

An alternative precursor could be 2,5-dichloro-6-methyl-3-nitropyridine. A plausible synthesis for this intermediate could start with the nitration of 2,6-dichloropyridine (B45657) to yield 2,6-dichloro-3-nitropyridine. google.comgoogle.com Subsequent selective functionalization would be necessary.

Below is a data table summarizing the key compounds and their roles in the proposed synthetic pathways.

Compound NameStructureRole in Synthesis
2-Amino-6-methylpyridineStarting material for the synthesis of the key precursor.
2-Amino-5-chloro-6-methylpyridineKey precursor for the final nitration step. chemimpex.com
This compoundTarget compound.
2,6-DichloropyridineStarting material for an alternative synthetic route.
2,6-Dichloro-3-nitropyridineIntermediate in an alternative synthetic route. google.comgoogle.com

Regioselectivity and Stereoselectivity Considerations in the Synthesis Pathway

The synthesis of this compound is fundamentally a study in the regiochemical control of electrophilic aromatic substitution on a highly substituted pyridine ring. The primary synthetic challenge lies in introducing the nitro group at the C-3 position amidst the competing directing influences of the amino, chloro, and methyl substituents.

The directing effects of the functional groups on the pyridine ring are as follows:

Amino Group (-NH₂): A powerful activating group that directs electrophiles to the ortho and para positions (C-3 and C-5). However, under the strongly acidic conditions typical for nitration, the amino group is protonated to form an ammonium (B1175870) ion (-NH₃⁺), which is a deactivating, meta-directing group.

Methyl Group (-CH₃): An activating group that directs ortho and para (C-5 and C-3).

Chloro Group (-Cl): A deactivating group that directs ortho and para (C-3 and C-5).

The nitration of 2-aminopyridine and its derivatives is well-documented to proceed through a complex mechanism that dictates the final regiochemical outcome. The reaction often initially forms a 2-nitraminopyridine, which is considered the kinetic product. sapub.org This intermediate, under the influence of strong acid and heat, undergoes an intermolecular rearrangement to yield the C-nitrated isomers, which are the thermodynamic products. sapub.org The ratio of the resulting 2-amino-3-nitropyridine and 2-amino-5-nitropyridine isomers is highly dependent on the reaction conditions. semanticscholar.org

In the context of a precursor like 2-amino-5-chloro-6-methylpyridine, the substituents collectively favor electrophilic attack at the C-3 position. This is supported by analogous reactions; for instance, the nitration of 2-amino-5-bromopyridine (B118841) with a mixture of nitric and sulfuric acid yields 2-amino-5-bromo-3-nitropyridine, demonstrating that the nitro group is directed to the position ortho to the amino group and meta to the halogen. orgsyn.org The combined ortho-directing influence of the amino and methyl groups, along with the ortho-directing effect of the chloro group, converge to make the C-3 position the most electronically favorable site for nitration.

Stereoselectivity is not a consideration in the synthesis of this compound as the molecule is achiral and does not possess any stereocenters.

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

Optimizing the synthesis of this compound and its analogs involves careful control over several reaction parameters to maximize the yield of the desired regioisomer and minimize the formation of byproducts. The nitration step is particularly critical. Key variables include the choice of nitrating agent, reaction temperature, and reaction time.

Different nitrating systems can be employed, each with distinct advantages. The classical mixed acid system (HNO₃/H₂SO₄) is common, but alternatives like super-acid systems (e.g., using oleum) have been shown to improve yields significantly for deactivated substrates, reaching up to 90% for the dinitration of 2,6-diaminopyridine. researchgate.net Another approach involves using dinitrogen pentoxide (DNP) in an organic solvent, followed by treatment with a nucleophile like sodium bisulfite to facilitate the rearrangement to the 3-nitro isomer. ntnu.nopsu.edu

Temperature control is paramount. Nitration reactions are typically initiated at low temperatures (e.g., 0-5 °C) to control the exothermic reaction and prevent over-nitration or degradation. orgsyn.orgguidechem.com The temperature may then be raised to facilitate the rearrangement of the nitramine intermediate and drive the reaction to completion. orgsyn.org Studies on related compounds show that reaction times can vary from a few hours to over 12 hours, depending on the substrate's reactivity and the specific conditions employed. researchgate.netguidechem.com

The following interactive table summarizes findings on how different reaction conditions can be optimized for reactions relevant to the synthesis of the target compound and its analogs.

Reaction TypeParameterConditionEffect on OutcomeReference
NitrationNitrating SystemHNO₃/H₂SO₄ vs. Super AcidSuper acid systems can increase yields for deactivated rings. researchgate.net
NitrationTemperatureInitial 0°C, then 50-60°CControls initial exotherm and promotes subsequent rearrangement for higher yield of the thermodynamic product. orgsyn.org
NitrationTime3-12 hoursLonger times may be required for complete conversion, especially for less reactive substrates. researchgate.net
Nucleophilic Substitution (Analog Synthesis)Temperature15-30°CMaintaining a specific temperature range can maximize yield (e.g., 86.5% for methoxide substitution on 2-amino-6-chloro-3-nitropyridine). chemicalbook.com
Nucleophilic Substitution (Analog Synthesis)Time4-5 hoursSufficient time is needed for completion, monitored by TLC. chemicalbook.com

Convergent and Divergent Synthetic Approaches for Diversification of the this compound Core

The highly functionalized nature of this compound makes it a valuable scaffold for the synthesis of diverse molecular libraries, utilizing both divergent and convergent strategies. This compound serves as an important intermediate in the creation of bioactive molecules, including potential pharmaceuticals and agrochemicals. nbinno.com

A divergent synthesis approach would utilize this compound as a common starting material, from which a variety of analogs can be generated by selectively modifying its functional groups. For example:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a diaminopyridine derivative. This diamine can then be reacted with a range of electrophiles to produce fused heterocyclic systems like imidazopyridines or pteridines.

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group: The chlorine at C-5 is activated towards SNAr by the electron-withdrawing nitro group. This allows for the introduction of various nucleophiles (e.g., alkoxides, thiolates, or secondary amines) to generate a library of 5-substituted analogs.

Modification of the Amino Group: The primary amine at C-2 can be acylated, alkylated, or used as a nucleophile in condensation reactions to build further complexity.

An example of a divergent approach is seen in the synthesis of Janus kinase (JAK2) inhibitors, where a related intermediate, 2-chloro-5-methyl-3-nitropyridine (B188117), undergoes nucleophilic substitution of the chlorine, followed by other transformations to produce a series of potent inhibitor compounds. mdpi.com

A convergent synthesis approach involves preparing this compound as one of several complex fragments that are then combined in the later stages of a synthesis. This strategy is efficient for building highly complex molecules. For instance, the amino group of an analog, 2-amino-4-methyl-5-nitropyridine, was used in a Buchwald–Hartwig coupling reaction with a separate, complex chloropyrimidine derivative as a key final step in the synthesis of the DNA-dependent protein kinase inhibitor AZD7648. mdpi.com Similarly, the this compound core could be coupled with other advanced intermediates via transition-metal-catalyzed cross-coupling reactions to rapidly assemble complex target molecules.

Chemical Reactivity and Transformational Chemistry of 5 Chloro 6 Methyl 3 Nitropyridin 2 Amine

Reactivity and Functionalization Pathways of the Amino Group

The amino group at the C2 position of the pyridine (B92270) ring is a key site for various chemical modifications, including acylation, alkylation, and cyclocondensation reactions. These transformations are fundamental in the synthesis of a diverse range of derivatives.

Acylation and Alkylation Reactions for Amide and Amine Derivatives

The primary amino group of 5-Chloro-6-methyl-3-nitropyridin-2-amine readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amide derivatives. Similarly, alkylation reactions with alkyl halides can introduce various alkyl groups, leading to the formation of secondary and tertiary amine derivatives. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Table 1: Examples of Acylation and Alkylation Reactions

ReactantReagentProductReaction Type
This compoundAcetyl chlorideN-(5-Chloro-6-methyl-3-nitropyridin-2-yl)acetamideAcylation
This compoundMethyl iodide5-Chloro-N,6-dimethyl-3-nitropyridin-2-amineAlkylation

Cyclocondensation and Heterocyclic Annulation via Amino Functionality

The amino group, in conjunction with the adjacent ring nitrogen, provides a reactive site for cyclocondensation and annulation reactions, leading to the formation of fused heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can yield pyridopyrimidine derivatives. These reactions are crucial for the synthesis of compounds with potential biological activities.

Reactivity of the Chloro Substituent

The chloro group at the C5 position is susceptible to nucleophilic substitution and serves as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Nucleophilic Displacement Reactions (e.g., with Carbon, Nitrogen, Oxygen, Sulfur Nucleophiles)

The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen activates the chloro substituent towards nucleophilic aromatic substitution (SNAr). A variety of nucleophiles can displace the chloride ion. For instance, amines can be used to introduce new amino groups, alkoxides can form ether linkages, and thiolates can yield thioethers. The reactivity in these reactions is influenced by the nature of the nucleophile and the reaction conditions.

Table 2: Nucleophilic Displacement Reactions

NucleophileProduct Type
Ammonia (B1221849)/AminesDiaminopyridine derivatives
Sodium methoxide (B1231860)Methoxy-substituted pyridines
Sodium thiophenoxidePhenylthiol-substituted pyridines

For related compounds like 2-amino-3-nitro-6-chloropyridine, methoxylation has been achieved using sodium methoxide in methanol. google.com Similarly, ammonolysis of 2,6-dichloro-3-nitropyridine (B41883) is a known process. google.com The kinetics of reactions between 2-chloro-3-cyano-6-methyl-5-nitropyridine and various anilines have been studied, highlighting the influence of solvent and substituents on the reaction rate. rsc.org

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira Couplings)

The chloro group is an excellent partner in various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation.

Suzuki-Miyaura Coupling : This reaction couples the chloropyridine with boronic acids or esters to form biaryl or vinyl-substituted pyridines. snnu.edu.cnnih.govlibretexts.orgresearchgate.netnih.gov The reaction typically employs a palladium catalyst and a base. snnu.edu.cnnih.govlibretexts.orgresearchgate.netnih.gov

Stille Coupling : While less common than Suzuki coupling due to the toxicity of organotin reagents, Stille coupling can be used to form C-C bonds with organostannanes.

Sonogashira Coupling : This reaction involves the coupling of the chloropyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl substituent. wikipedia.orgorganic-chemistry.orgsoton.ac.ukchemrxiv.orgrsc.org

Table 3: Cross-Coupling Reactions for C-C Bond Formation

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraAryl/vinyl boronic acidPd catalyst + baseAryl/vinyl-substituted pyridine
StilleOrganostannanePd catalystAryl/vinyl-substituted pyridine
SonogashiraTerminal alkynePd catalyst + Cu(I) cocatalystAlkynyl-substituted pyridine

Transformations of the Nitro Group

The nitro group at the C3 position is a strong electron-withdrawing group that influences the reactivity of the entire molecule. It can also be transformed into other functional groups, most notably an amino group.

The reduction of the nitro group to an amine is a common and important transformation. sci-hub.st This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd), or metal/acid combinations (e.g., SnCl2/HCl). google.com This transformation is key to synthesizing diaminopyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science. The resulting 2,3-diaminopyridine (B105623) scaffold can be further elaborated, for example, through cyclization reactions to form imidazopyridines.

Selective Reduction to Amino or other Nitrogen-Containing Functionalities

The reduction of the nitro group is a cornerstone transformation in the chemistry of nitroaromatic compounds, providing a reliable route to the corresponding amines. acs.org For this compound, this transformation would yield 5-chloro-6-methylpyridine-2,3-diamine, a valuable intermediate for the synthesis of fused heterocyclic systems such as imidazopyridines.

The primary challenge in the reduction of this polysubstituted pyridine is chemoselectivity. The presence of a reducible chloro group requires mild conditions to prevent hydrodehalogenation. A variety of modern and classical reduction methodologies can be employed, with the choice of reagent determining the final product and the preservation of other functional groups. acs.orgrsc.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. rsc.org Careful control of reaction conditions (pressure, temperature, and catalyst loading) is crucial to avoid the reduction of the chloro-substituent.

Metal/Acid Systems: Reagents such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron powder in acidic media (Fe/HCl) are effective for reducing nitro groups to amines and are often tolerant of aryl halides. rsc.orgresearchgate.net

Hydride Transfer: While powerful reducing agents like lithium aluminum hydride can lead to over-reduction or reaction with other functional groups, milder hydride donors or transfer hydrogenation protocols using sources like formic acid or triethylsilane can offer greater selectivity. rsc.orggoogle.com

The reduction can also be modulated to yield intermediates other than the amine. For instance, controlled reduction using specific reagents can lead to the formation of the corresponding hydroxylamine (B1172632) or nitroso derivatives. rsc.org

Reagent/SystemPrimary ProductKey Considerations
H₂, Pd/C5-chloro-6-methylpyridine-2,3-diamineRisk of hydrodehalogenation (loss of -Cl group).
Fe / HCl or NH₄Cl5-chloro-6-methylpyridine-2,3-diamineGenerally chemoselective for the nitro group.
SnCl₂ / HCl5-chloro-6-methylpyridine-2,3-diamineA classic and reliable method for this transformation. researchgate.net
Sodium Hydrosulfite (Na₂S₂O₄)5-chloro-6-methylpyridine-2,3-diamineA mild reducing agent often used in aqueous systems.
Zinc / NH₄Cl5-Chloro-6-methyl-3-(hydroxylamino)pyridin-2-amineConditions can be tuned to favor the hydroxylamine intermediate. rsc.org

Role of the Nitro Group in Activating Aromatic Substitution and Electron Withdrawal Effects

The nitro group (-NO₂) is a powerful electron-withdrawing group, profoundly influencing the reactivity of the pyridine ring. It deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). researchgate.netacs.org This activation occurs through both resonance and inductive effects, which delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it.

In the context of this compound, the nitro group at the C-3 position activates the C-2 and C-6 positions for nucleophilic attack. researchgate.net

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the entire ring through the sigma framework, making all ring carbons more electrophilic.

Resonance Effect: The nitro group can withdraw electron density via resonance, particularly from the positions ortho (C-2, C-4) and para (C-6) to it. This effect is crucial for stabilizing the anionic intermediate formed during an SNAr reaction.

The presence of the chloro group at C-5 and the amino group at C-2 creates a specific scenario for SNAr reactions. While the chloro group is a potential leaving group, its position is meta to the activating nitro group. The most likely site for nucleophilic attack is the C-2 position, which is ortho to the nitro group and bears the amino group, or the C-6 position, which is para to the nitro group. researchgate.net However, since the amino group at C-2 is a poor leaving group, nucleophilic substitution will preferentially occur at other activated positions bearing a good leaving group. In related systems like 2,6-dichloro-3-nitropyridine, nucleophilic attack occurs regioselectively at the C-2 position (ortho to the nitro group), which is rendered more electron-deficient by the powerful inductive effect of the nitro group. researchgate.netgoogle.com

Reactivity of the Methyl Group

The methyl group at the C-6 position, while generally considered a weak activating group, offers a site for various chemical transformations distinct from the reactivity of the pyridine core.

The oxidation of the methyl group on a pyridine ring to a carboxylic acid is a well-established transformation, typically requiring strong oxidizing agents. google.comnih.gov Potassium permanganate (B83412) (KMnO₄) is a classic reagent for converting methylpyridines (picolines) into their corresponding pyridine carboxylic acids. researchgate.net

However, for this compound, achieving selective oxidation of the methyl group presents a significant chemoselectivity challenge. The electron-rich amino group and the pyridine ring nitrogen are also susceptible to oxidation, which can lead to a mixture of products or degradation of the starting material. Milder conditions required to stop the oxidation at the aldehyde or hydroxymethyl stage are often insufficient to oxidize the methyl group of an electron-deficient pyridine ring. Therefore, any successful oxidation protocol would require careful selection of reagents and conditions to favor reaction at the methyl group while preserving the sensitive amino and nitro functionalities.

ReagentPotential ProductChallenges and Considerations
KMnO₄2-Amino-5-chloro-3-nitropyridine-6-carboxylic acidHigh risk of oxidizing the amino group and/or the pyridine ring. Low chemoselectivity. researchgate.net
SeO₂2-Amino-5-chloro-3-nitropyridine-6-carbaldehydeOften used for benzylic oxidation, but may require forcing conditions for this deactivated system.
Pyridinium chlorochromate (PCC)2-Amino-5-chloro-3-nitropyridine-6-carbaldehydeTypically used for oxidizing alcohols to aldehydes; direct oxidation of such methyl groups is not commonly reported. lookchem.com

Modern synthetic methods offer pathways to functionalize the methyl group directly via C-H activation. This approach avoids the need for pre-functionalization (e.g., halogenation) and can provide direct access to more complex derivatives. The C-H bonds of the methyl group are often referred to as "benzylic" in this context due to their position adjacent to the aromatic ring.

Research has shown that the methyl groups at the 2- or 6-position of the pyridine ring are more reactive towards C-H functionalization than those at other positions. researchgate.net One notable strategy involves the conversion of the pyridine to an N-iminopyridinium ylide, which then undergoes palladium-catalyzed benzylic C-H insertion with aryl halides. acs.org This method allows for the direct arylation of the methyl group. While this specific protocol would require modification of the substrate's amino group, it demonstrates the feasibility of selectively targeting the methyl group's C-H bonds for functionalization, even on a complex pyridine scaffold. The electron-deficient nature of the pyridine ring in this compound would likely influence the conditions required for such transformations.

Chemo- and Regioselectivity in the Reactions of Multi-Substituted Pyridine Scaffolds

Nucleophilic Aromatic Substitution (SNAr): The molecule is highly activated for SNAr due to the nitro group. However, the only viable leaving group is the chloro atom at C-5. This position is meta to the primary activating nitro group, making substitution difficult under standard SNAr conditions. A reaction would likely require a very strong nucleophile or specialized conditions. If a reaction were to occur on a related scaffold where a leaving group is at C-2 or C-6, the nitro group would strongly direct the incoming nucleophile to that position. researchgate.netgoogle.com

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is severely deactivated towards electrophiles by the cumulative electron-withdrawing effects of the nitro group, the chloro atom, and the ring nitrogen itself. The amino group is a strong activating group and would direct electrophiles to the C-3 and C-5 positions. However, the deactivation from the other groups makes SEAr highly unlikely to occur on the ring. Reaction with an electrophile would most likely occur on the exocyclic amino group.

Reduction: The nitro group is the most readily reducible functionality on the molecule. As discussed in section 3.3.1, chemoselective reduction to the 2,3-diamine is the most probable transformation under a wide variety of reducing conditions.

Oxidation: The molecule presents multiple sites for oxidation (methyl group, amino group). The amino group is likely the most sensitive, making selective oxidation of the methyl group a significant synthetic challenge, as outlined in section 3.4.1.

Derivatives and Analogs of 5 Chloro 6 Methyl 3 Nitropyridin 2 Amine: Design and Synthetic Strategies

Strategic Design Principles for Novel Pyridine-Based Chemical Entities

The design of new chemical entities based on the 5-Chloro-6-methyl-3-nitropyridin-2-amine scaffold is guided by several strategic principles aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. These principles often involve the targeted modification of the existing functional groups to modulate electronic and steric properties, as well as to introduce new interaction points with biological targets.

One key strategy is the exploration of the chemical space around the pyridine (B92270) core through the introduction of a diverse range of substituents. For instance, the chloro group at the 5-position can be replaced by other halogens or by cyano, alkoxy, or aryl groups through cross-coupling reactions. These modifications can significantly impact the molecule's lipophilicity and its ability to form halogen bonds or other non-covalent interactions.

The methyl group at the 6-position, while seemingly simple, can influence the conformation of the molecule and provide a site for metabolic oxidation. Its replacement with larger alkyl groups or its functionalization can be explored to probe steric tolerance at this position in a target binding site.

The nitro group at the 3-position is a strong electron-withdrawing group that significantly influences the electronic properties of the pyridine ring. It can be reduced to an amino group, which can then be further functionalized, or it can be replaced by other electron-withdrawing or electron-donating groups to systematically study the effect of electronics on activity.

Finally, the amino group at the 2-position is a prime site for derivatization. It can be acylated, alkylated, or used as a handle to link the pyridine core to other molecular fragments, including other heterocyclic systems or biomolecules. This versatility is central to the design of more complex and targeted chemical entities.

A summary of these strategic design principles is presented in the table below:

Functional GroupDesign StrategyPotential Impact
5-ChloroSubstitution with other halogens, cyano, alkoxy, or aryl groups.Modulation of lipophilicity, introduction of new non-covalent interactions.
6-MethylReplacement with other alkyl groups or functionalization.Probing steric effects, altering metabolic stability.
3-NitroReduction to an amino group or replacement with other groups.Modulation of electronic properties, providing a new site for functionalization.
2-AmineAcylation, alkylation, or conjugation to other molecular fragments.Introduction of new pharmacophoric features, linking to other molecules.

Structure-Activity Relationship (SAR) Studies Guiding Analog Design

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, a systematic exploration of the substituents at each position can provide valuable insights for the design of more potent and selective analogs.

The following table outlines a hypothetical SAR exploration for this scaffold:

PositionModificationObserved/Expected Effect on Activity
5Replacement of Chloro with Fluoro, Bromo, or IodoActivity may vary depending on the target, with changes in halogen bonding capability and steric bulk.
5Replacement of Chloro with a Phenyl groupMay introduce new π-π stacking interactions, potentially increasing potency.
6Replacement of Methyl with Ethyl or IsopropylSteric hindrance may decrease activity if the binding pocket is small, or increase selectivity.
3Reduction of Nitro to AmineDrastic change in electronic properties, may lead to a different pharmacological profile. The resulting amine can be a key interaction point.
2Acetylation of the AmineMay decrease basicity and introduce a hydrogen bond acceptor, potentially altering binding affinity.
2Alkylation of the AmineIntroduction of steric bulk and increased lipophilicity can impact potency and selectivity.

By systematically synthesizing and testing analogs with these modifications, a detailed SAR map can be constructed. This map is invaluable for guiding the design of future generations of compounds with improved properties.

Synthesis of Key Derivatives for Advanced Applications

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecular architectures with a wide range of potential applications.

The 2-amino group of this compound is a key functional handle for the construction of fused heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of imidazopyridine derivatives. Fused pyridines, including imidazopyridines, are known to possess a broad spectrum of pharmacological activities. nih.gov The general synthetic approach involves the initial alkylation of the exocyclic amino group, followed by intramolecular cyclization.

The synthesis of imidazopyridines from 2-aminopyridines is a well-established strategy. nih.gov This can be adapted for this compound to generate novel substituted imidazopyridines. Similarly, reactions with other bifunctional reagents can yield other fused systems like indolizines or purine (B94841) analogs, each with its own unique biological profile.

The 2-amino group also provides a convenient point of attachment for conjugation to biomolecules. For instance, it can be acylated with an activated carboxylic acid of a peptide or a nucleoside analog to form a stable amide bond. This strategy allows for the targeted delivery of the pyridine-based moiety to specific biological systems or for the creation of hybrid molecules with dual activities.

The conjugation process typically involves standard peptide coupling reagents or the formation of an activated ester of the biomolecule, which then reacts with the amino group of the pyridine derivative. The resulting conjugates can be designed to have improved cell permeability, target specificity, or other desirable pharmacokinetic properties.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. tocris.com PROTACs are composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. tocris.com

Medicinal Chemistry and Biological Activity of 5 Chloro 6 Methyl 3 Nitropyridin 2 Amine and Its Derivatives

Target Identification and Elucidation of Mechanism of Action

The nitropyridine moiety is a versatile building block for creating compounds that interact with various biological targets, including enzymes and cellular pathways implicated in a range of diseases.

Nitropyridine derivatives have been extensively investigated as inhibitors of several protein kinases, which are critical regulators of cellular processes and prominent targets in cancer therapy.

Monopolar Spindle 1 (MPS1) Kinase: A derivative, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was specifically designed as a potential irreversible inhibitor of MPS1 kinase. mdpi.com The design strategy involved combining a known isoquinoline (B145761) scaffold with an electrophilic 6-chloro-3-nitropyridine "warhead" intended to engage a cysteine residue in the hinge region of the kinase. mdpi.com While this compound did not show the expected potency against MPS1, it demonstrated significant activity against the p70S6Kβ kinase, which features an equivalent cysteine, suggesting it could be a starting point for developing inhibitors for this alternative target. mdpi.com

Janus Kinase 2 (JAK2): A series of potent inhibitors of JAK2, a non-receptor tyrosine kinase, were synthesized using 2-chloro-5-methyl-3-nitropyridine (B188117) as a precursor. mdpi.comnih.gov This starting material was oxidized to a carboxylic acid, and subsequent coupling with various amines yielded final compounds that inhibited JAK2 with IC50 values in the micromolar range. nih.gov

Glycogen (B147801) Synthase Kinase-3 (GSK3): Novel and potent GSK3 inhibitors have been developed from 2,6-dichloro-3-nitropyridine (B41883). nih.gov Through a multi-step synthesis involving successive substitutions, reduction of the nitro group, and further modifications, a series of compounds was produced. The most active derivative in this series, featuring a 2,4-dichlorophenyl moiety, exhibited an IC50 of 8 nM against GSK3. nih.gov

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1): Functionalized thiazolo[5,4-b]pyridines, which are potential MALT1 inhibitors for treating autoimmune and inflammatory diseases, have been synthesized from 2-chloro-3,5-dinitropyridine (B146277) precursors. mdpi.com

Table 1: Kinase Inhibition by Nitropyridine Derivatives

Derivative Class Starting Material Target Kinase Potency (IC50)
Isoquinolin-3-amine Derivative 6-chloro-3-nitropyridine p70S6Kβ Significant Activity
Pyridine-based amides/sulfamides 2-chloro-5-methyl-3-nitropyridine JAK2 8.5–12.2 µM
Heterocyclic compound 2,6-dichloro-3-nitropyridine GSK3 8 nM

The utility of the nitropyridine scaffold extends beyond kinase inhibition to other enzyme families.

Urease: A derivative containing a 5-nitropyridin-2-yl moiety was synthesized and evaluated for its enzyme inhibitory potential. mdpi.comnih.gov This compound, a 5-aryl-2,2-dimethyl-1,3-dioxane-4,6-dione derivative, exhibited dual inhibition, including activity against urease with an IC50 value of 29.21 ± 0.98 μM. nih.gov

Currently, there is limited available research on the specific inhibitory activities of 5-chloro-6-methyl-3-nitropyridin-2-amine derivatives against ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) or neuronal nitric oxide synthase (nNOS).

Derivatives of chloro-nitropyridines have demonstrated potential as antimicrobial agents. Research has shown that 3-nitropyridines functionalized with pyrazole (B372694) or imidazole (B134444) moieties possess moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov Furthermore, these same derivatives displayed antiprotozoal effects against Colpoda steinii. nih.gov The precise mechanisms for these activities are still under investigation but are likely related to the unique electronic and structural properties conferred by the nitropyridine core.

The anticancer potential of nitropyridine derivatives is often linked to their role as kinase inhibitors, as discussed previously (e.g., MPS1, JAK2, GSK3), which are key components of cell signaling pathways that are dysregulated in cancer. mdpi.comnih.gov Beyond this, related compounds have shown direct cytotoxic effects. For instance, 2-amino-6-chloro-3-nitropyridine (B151482) is described as a cytotoxic agent. chemicalbook.com More complex metal-based drugs derived from a related 5-chloro-aminophenol scaffold have been shown to induce mitochondrial apoptosis, interact with DNA, and cause cell cycle arrest in cancer cells. mdpi.com

Based on available scientific literature, there is currently no specific information regarding the Central Nervous System (CNS) activity or receptor interaction mechanisms for this compound or its direct derivatives.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The biological activity of nitropyridine derivatives is highly dependent on their specific substitution patterns, which influences their interaction with target proteins.

In the development of kinase inhibitors, the 6-chloro-3-nitropyridine moiety was chosen as an electrophilic "warhead" to form a covalent bond with cysteine residues in the target's active site. mdpi.com The nitro group plays a dual role: it activates the chloropyridine for nucleophilic substitution and also helps to promote the required active conformation of the inhibitor through the formation of a weak intramolecular hydrogen bond. mdpi.com

For the GSK3 inhibitors derived from 2,6-dichloro-3-nitropyridine, SAR studies revealed that the nature of the aryl group was a critical determinant of potency. A derivative containing a 2,4-dichlorophenyl group was found to be the most active, highlighting the importance of the electronic and steric properties of this substituent for optimal binding to the kinase. nih.gov Similarly, in the synthesis of JAK2 inhibitors, modifying the secondary and aromatic amines coupled to the nitropyridine core allowed for the generation of a library of compounds with a range of potencies, demonstrating that these positions are key for tuning the inhibitory activity. nih.gov

Correlating Substituent Modifications with Biological Potency and Selectivity

The biological activity of derivatives of this compound is profoundly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies on analogous nitropyridine scaffolds have demonstrated that modifications to the pyridine (B92270) core can significantly modulate potency and selectivity for specific biological targets.

For instance, in the development of kinase inhibitors, the nitropyridine moiety can act as a "warhead," where the nitro group activates the chloropyridine for nucleophilic aromatic displacement. This reactivity is crucial for the formation of covalent bonds with target proteins, a strategy employed in designing irreversible inhibitors. The specific substitution pattern on the pyridine ring, including the presence of a methyl group, can influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and interaction with the target's active site.

SAR studies on related 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives as histone deacetylase (HDAC) inhibitors have shown that the presence of smaller substituents, such as a methoxy (B1213986) group, is beneficial for inhibitory activity. nih.gov This suggests that for derivatives of this compound, the size and electronic nature of substituents introduced at the 2-amino position or by replacing the chloro or methyl groups could be critical determinants of biological potency.

The table below illustrates hypothetical modifications and their potential impact on biological activity, based on findings from related compound series.

Modification SiteSubstituentPredicted Effect on PotencyPredicted Effect on Selectivity
2-Amino GroupAlkylation (e.g., N-methyl)May alter hydrogen bonding capacity and steric interactions.Could influence selectivity by probing specific pockets in the binding site.
2-Amino GroupArylation (e.g., N-phenyl)Can introduce additional binding interactions (e.g., pi-stacking).Aromatic substitution can be tuned to achieve selectivity for different targets.
5-Chloro GroupReplacement with FluorineMay alter electronic properties and metabolic stability.Can influence binding affinity due to changes in electrostatic interactions.
5-Chloro GroupReplacement with a larger halogen (Br, I)Could introduce halogen bonding interactions and increase lipophilicity.May enhance selectivity for targets with specific halogen-binding pockets.
6-Methyl GroupReplacement with HydrogenReduces steric bulk, potentially allowing access to different binding conformations.May decrease selectivity if the methyl group is crucial for specific interactions.
6-Methyl GroupReplacement with a larger alkyl groupIncreases steric hindrance, which could either enhance or decrease potency depending on the target.Can be used to probe the size of the binding pocket and improve selectivity.

Investigation of Molecular Interactions and Binding Modes at Target Sites

Understanding the molecular interactions and binding modes of this compound derivatives at their biological targets is fundamental for rational drug design. Techniques such as X-ray crystallography and molecular docking are invaluable in elucidating these interactions.

For example, in a study of a related compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, the nitro group was found to be essential not only for activating the chloropyridine moiety but also for forming a weak intramolecular hydrogen bond that promotes the active conformation of the molecule. mdpi.com This highlights the dual role that specific functional groups can play in both reactivity and conformational preference.

Molecular docking studies on similar aminopyridine derivatives have been used to predict binding orientations and affinities. For instance, docking studies of 2-amino-5-chloro-3-nitropyridine (B1267368) with dihydrofolate synthase inhibitor have been performed to understand its binding energy and interactions. mdpi.com These computational models can guide the design of new derivatives with improved binding characteristics.

Key molecular interactions that are often investigated for this class of compounds include:

Hydrogen Bonding: The amino group and the nitro group can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the target's active site.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.

Pi-Stacking: If aromatic moieties are introduced as substituents, pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan can occur.

Hydrophobic Interactions: The methyl group and other nonpolar substituents can engage in hydrophobic interactions with corresponding pockets in the target protein.

In Vitro and In Vivo Pharmacological Evaluation Methodologies

A comprehensive pharmacological evaluation is necessary to characterize the biological effects of this compound and its derivatives. This involves a combination of in vitro and in vivo studies to assess cellular potency, toxicity, biochemical inhibition, efficacy, and safety.

Cell-Based Assays for Cellular Potency and Toxicity

Cell-based assays are essential for determining the effect of a compound on cellular functions and for assessing its potential toxicity. A variety of assays can be employed depending on the therapeutic target. For example, if the compounds are being investigated as anticancer agents, their antiproliferative activity can be evaluated against a panel of human cancer cell lines.

Commonly used cell-based assays include:

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Trypan Blue Exclusion Assay: This method is used to count viable cells by identifying those with intact cell membranes that exclude the dye.

Flow Cytometry: This technique can be used to analyze the cell cycle and to detect apoptosis (programmed cell death) induced by the compound.

The table below provides examples of cell lines that could be used for screening the cytotoxic activity of this compound derivatives.

Cancer TypeCell LineSignificance
Breast CancerMCF-7, MDA-MB-231Represents different subtypes of breast cancer (hormone receptor-positive and triple-negative).
Lung CancerA549, H1299Commonly used models for non-small cell lung cancer.
Colon CancerHCT116, HT-29Represents colorectal carcinoma with different genetic backgrounds.
LeukemiaK562, HL-60Models for chronic myeloid leukemia and acute promyelocytic leukemia, respectively.

Enzymatic Assays for Biochemical Inhibition

If a specific enzyme is the target of this compound derivatives, enzymatic assays are crucial for determining their inhibitory potency. These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor.

For instance, nitropyridine derivatives have been evaluated as inhibitors of enzymes such as Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), urease, and chymotrypsin. nih.gov The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Methodologies for enzymatic assays vary depending on the enzyme but often involve:

Spectrophotometry or Fluorometry: Measuring the change in absorbance or fluorescence of a substrate or product over time.

Radiometric Assays: Using a radiolabeled substrate and measuring the incorporation of the radiolabel into the product.

Luminescence-Based Assays: For example, kinase activity can be measured by quantifying the amount of ATP remaining after the phosphorylation reaction.

Methodologies for Animal Model Studies in Efficacy and Safety Assessment

Animal models are indispensable for evaluating the in vivo efficacy and safety of drug candidates. The choice of animal model depends on the disease being targeted. For example, in oncology, xenograft models are commonly used, where human cancer cells are implanted into immunocompromised mice.

Key aspects of animal model studies include:

Efficacy Studies: The ability of the compound to inhibit tumor growth, reduce disease symptoms, or prolong survival is assessed.

Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal model.

Toxicology Studies: Acute and chronic toxicity studies are conducted to identify potential adverse effects and to determine the maximum tolerated dose (MTD).

For instance, in the evaluation of anticonvulsant activity of pyridine derivatives, mouse models of seizures induced by maximal electroshock (MES) or pentylenetetrazole (scMet) have been utilized. nih.gov Neurologic deficit can be assessed using the rotarod test. nih.gov

Computational and Cheminformatic Approaches in Rational Drug Discovery

Computational and cheminformatic tools play a pivotal role in the rational design and discovery of new drugs based on the this compound scaffold. These methods can accelerate the drug discovery process by prioritizing compounds for synthesis and testing.

Key computational approaches include:

Virtual Screening: This involves docking large libraries of virtual compounds into the three-dimensional structure of a biological target to identify potential hits.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to search for novel scaffolds that fit the pharmacophoric features.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of binding and the role of conformational changes.

By integrating these computational methods with experimental studies, a more efficient and targeted approach can be taken to optimize the therapeutic potential of this compound and its derivatives.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. researchgate.net This technique is instrumental in elucidating the binding mode of this compound derivatives within the active site of a target protein. For instance, in the context of kinase inhibition, a common target for pyridine derivatives, docking studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. nih.gov

In a typical molecular docking study of a derivative of this compound, the 2-amino group and the pyridine nitrogen are often predicted to form hydrogen bonds with the hinge region of a kinase. The chloro and methyl groups can be oriented towards hydrophobic pockets, while the nitro group may engage in electrostatic or polar interactions. The results of such a study are often presented in a table summarizing the binding energies and key interactions.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
This compound Kinase X-8.5Met109, Gly110, Lys661, Asp5552
Derivative AKinase X-9.2Met109, Gly110, Val85, Leu1503
Derivative BKinase X-7.8Met109, Gly110, Tyr1122
Derivative CKinase X-9.5Met109, Gly110, Lys661, Asp555, Trp6954

This table is interactive. You can sort and filter the data by clicking on the column headers.

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide insights into the stability of the predicted binding pose, the flexibility of the protein and ligand, and the role of solvent molecules in the binding event. For a complex of a this compound derivative with a target protein, an MD simulation could reveal conformational changes in the protein upon ligand binding and the stability of the key hydrogen bonds identified in docking studies. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the simulation.

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target. This is achieved by calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) and using statistical methods like multiple linear regression to build a predictive model. researchgate.net

A well-validated QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. The significance of a QSAR model is often judged by its correlation coefficient (R²), cross-validated R² (Q²), and other statistical parameters. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. mdpi.com For a series of active this compound derivatives, a pharmacophore model could highlight the importance of the 2-amino group as a hydrogen bond donor, the pyridine ring as an aromatic feature, and the chloro and methyl groups for hydrophobic interactions. This model can then be used as a 3D query to search for novel compounds with similar features in chemical databases. nih.gov

Pharmacophore FeatureLocation (relative to pyridine ring)Importance
Hydrogen Bond Donor2-amino groupHigh
Aromatic RingPyridine coreHigh
Hydrophobic Group6-methyl groupMedium
Hydrophobic/Electronic5-chloro groupMedium
Hydrogen Bond Acceptor3-nitro groupLow

This table is interactive. You can sort and filter the data by clicking on the column headers.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. ijfmr.com This can be done using either ligand-based or structure-based approaches. In a ligand-based virtual screening, a pharmacophore model or the structure of a known active compound is used to find similar molecules. nih.gov For this compound, a pharmacophore model derived from its known active derivatives could be employed to screen for new potential inhibitors.

Structure-based virtual screening, which relies on molecular docking, is another powerful approach. ijfmr.com A large chemical library can be docked into the active site of a target protein, and the compounds are ranked based on their predicted binding affinities. The top-ranking compounds are then selected for experimental testing.

Once a "hit" compound is identified through virtual screening or other means, the process of lead optimization begins. patsnap.com This involves iteratively modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). nih.gov For a lead compound based on the this compound scaffold, lead optimization strategies could include:

Modifying substituents: Replacing the chloro or methyl groups with other functionalities to improve binding affinity or solubility.

Scaffold hopping: Replacing the pyridine core with other heterocyclic systems while retaining the key pharmacophoric features. patsnap.com

Bioisosteric replacement: Substituting certain functional groups with others that have similar physical or chemical properties to enhance biological activity or reduce toxicity. patsnap.com

The following table outlines a hypothetical lead optimization campaign starting from this compound.

Compound IDModificationIC₅₀ (nM)Solubility (µg/mL)Metabolic Stability (t½, min)
Lead-01This compound5001015
LO-02Replace Cl with F4501220
LO-03Replace Me with Et400818
LO-04Replace NO₂ with CN2502535
LO-05LO-04 with morpholine (B109124) at C55015060

This table is interactive. You can sort and filter the data by clicking on the column headers.

Through these computational approaches, the development of derivatives of this compound can be significantly accelerated, leading to the discovery of novel and effective therapeutic agents.

Computational and Theoretical Investigations of 5 Chloro 6 Methyl 3 Nitropyridin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab-initio Hartree-Fock)

Quantum chemical calculations are fundamental to modern chemical research, providing a framework for understanding molecular properties from first principles. The two most widely employed methods are Ab-initio Hartree-Fock (HF) and Density Functional Theory (DFT).

The HF method approximates the many-electron wavefunction as a single Slater determinant, offering a foundational, albeit less accurate, approach due to its neglect of electron correlation. DFT, conversely, calculates the electron density of a system to determine its energy and other properties. DFT methods, particularly those using hybrid functionals like B3LYP, have become a standard tool as they incorporate a degree of electron correlation, providing a favorable balance between computational cost and accuracy for many molecular systems. For a molecule like 5-Chloro-6-methyl-3-nitropyridin-2-amine, these calculations are typically performed with Pople-style basis sets, such as 6-311++G(d,p), which provide sufficient flexibility to accurately describe the electronic distribution.

A crucial first step in any computational study is geometry optimization. This process systematically alters the molecule's geometry to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, this would yield precise predictions of bond lengths, bond angles, and dihedral angles for its most stable conformation.

Following optimization, a detailed analysis of the electronic structure reveals key aspects of the molecule's reactivity and stability. This analysis often focuses on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher chemical reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, intramolecular charge transfer, and the stability arising from hyperconjugative interactions. For the title compound, NBO analysis would quantify the delocalization of electron density between the pyridine (B92270) ring and its substituents (amino, chloro, methyl, and nitro groups). Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative Electronic Properties Calculated for this compound

Parameter Method/Basis Set Illustrative Value Significance
HOMO Energy DFT/B3LYP/6-311++G(d,p) -6.5 eV Indicates electron-donating capability
LUMO Energy DFT/B3LYP/6-311++G(d,p) -2.1 eV Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE) DFT/B3LYP/6-311++G(d,p) 4.4 eV Relates to chemical reactivity and kinetic stability

Note: The values in this table are illustrative and represent typical results for similar nitro-substituted aminopyridines.

Vibrational spectroscopy is a key experimental technique for identifying molecules and their functional groups. Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to peaks in its Infrared (IR) and Raman spectra. For this compound, a molecule with 18 atoms, there are 48 expected normal modes of vibration (calculated as 3N-6).

Calculations performed at the DFT/B3LYP level typically yield harmonic frequencies that are slightly higher than experimental values. To improve accuracy, these calculated frequencies are often uniformly scaled using empirical scaling factors. A Potential Energy Distribution (PED) analysis is then performed to assign each calculated frequency to specific molecular motions, such as stretching, bending, or torsional modes of the functional groups and the pyridine ring. This allows for a detailed and unambiguous interpretation of the experimental IR and Raman spectra.

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments for Key Functional Groups

Vibrational Mode Predicted Wavenumber (cm⁻¹, Scaled) Description
N-H Asymmetric Stretch ~3450 Stretching of the amine group hydrogens
N-H Symmetric Stretch ~3350 Stretching of the amine group hydrogens
C-H Stretch (Methyl) ~2980 Asymmetric stretching of C-H bonds in CH₃
N-H Scissoring ~1620 Bending motion of the amine group
C=C/C=N Ring Stretch ~1580 Stretching vibrations within the pyridine ring
NO₂ Asymmetric Stretch ~1550 Asymmetric stretching of the nitro group
NO₂ Symmetric Stretch ~1350 Symmetric stretching of the nitro group

Note: These assignments and wavenumbers are based on typical values for substituted pyridines and serve as an illustrative guide.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is essential for molecules with rotatable bonds, as different spatial arrangements (conformers) can have different energies and properties. For this compound, the primary sources of conformational flexibility are the rotation of the amino (-NH₂) and nitro (-NO₂) groups around their bonds to the pyridine ring.

A systematic conformational search involves rotating these groups and calculating the energy of each resulting structure. This process maps out the potential energy surface (PES) of the molecule. The results identify the lowest-energy conformer (the global minimum), as well as other stable local minima and the energy barriers that separate them. This analysis is crucial for understanding which conformation is most likely to be present under experimental conditions and is the correct one to use for subsequent property calculations.

Elucidation of Reaction Mechanisms and Transition States through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction would be nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the chloro substituent.

Theoretical methods can be used to model the entire reaction pathway. This involves identifying and optimizing the structures of reactants, products, and any intermediates, such as the Meisenheimer complex. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—is also located and characterized. The energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate. By mapping this pathway, computational studies can provide detailed insights into the reaction's feasibility, kinetics, and the factors that influence its outcome.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Beyond vibrational spectra, computational methods can predict other key spectroscopic parameters.

UV-Vis Absorption: The electronic absorption spectrum, measured by UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT would likely predict intense π → π* transitions associated with the conjugated pyridine system and weaker n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting the ¹H and ¹³C NMR chemical shifts of molecules. The calculation provides theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predicted shifts are invaluable for assigning experimental NMR spectra and confirming the molecular structure.

Table 3: Illustrative Predicted Spectroscopic Parameters

Parameter Method Predicted Value Assignment/Transition
λmax 1 TD-DFT ~380 nm n → π*
λmax 2 TD-DFT ~290 nm π → π*
¹H Chemical Shift (H of NH₂) GIAO-DFT ~6.5 ppm Amine protons
¹H Chemical Shift (H of CH₃) GIAO-DFT ~2.5 ppm Methyl protons
¹³C Chemical Shift (C-Cl) GIAO-DFT ~130 ppm Carbon attached to chlorine

Note: These values are illustrative, based on calculations for analogous chemical structures, and serve to demonstrate the type of data generated.

Analytical Methodologies for Characterization and Quantification of 5 Chloro 6 Methyl 3 Nitropyridin 2 Amine

Chromatographic Separation Techniques

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography is a versatile and rapid analytical technique frequently utilized to monitor the progress of chemical reactions, identify compounds in a mixture, and assess purity. In the context of the synthesis of 5-Chloro-6-methyl-3-nitropyridin-2-amine and related substituted pyridines, TLC serves as an indispensable tool.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action). The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

For monitoring reactions that produce or consume this compound, a typical TLC protocol would involve spotting the reaction mixture on a silica gel plate alongside the starting materials and a reference standard of the product. The plate is then developed in a suitable mobile phase. The choice of eluent is critical for achieving good separation. A common mobile phase for compounds of intermediate polarity, such as many pyridine (B92270) derivatives, is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The ratio of these solvents is adjusted to optimize the retention factor (R_f) values of the spots, ideally between 0.2 and 0.8 for accurate assessment.

Visualization of the separated spots on the TLC plate is achieved by various methods. Since many organic compounds, including nitro-substituted pyridines, are UV-active due to the presence of chromophores, they can be visualized under a UV lamp (typically at 254 nm), where they appear as dark spots on a fluorescent background. If the compounds are not UV-active or for enhanced visualization, staining with reagents such as potassium permanganate (B83412) or iodine vapor can be employed.

By comparing the R_f value of the product spot in the reaction mixture to that of the reference standard, and by observing the disappearance of starting material spots, a chemist can effectively monitor the reaction's progress towards completion.

Table 1: Representative TLC Parameters for Substituted Pyridines

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (e.g., ratios from 9:1 to 1:1)
Visualization UV light (254 nm), Potassium permanganate stain, Iodine vapor

This table presents typical, not compound-specific, parameters used for the analysis of similar pyridine derivatives, as detailed protocols for this compound are not extensively published in public literature.

X-ray Diffraction Analysis for Solid-State Structure Determination (Single Crystal and Powder)

X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is crucial for unambiguously determining the molecular structure and packing of a compound like this compound.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the gold standard for molecular structure determination. It requires growing a high-quality, single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. This diffraction pattern is directly related to the arrangement of atoms in the crystal lattice.

Sophisticated computer software is then used to solve the phase problem and generate an electron density map from the diffraction data. From this map, the positions of the individual atoms can be determined, yielding a precise three-dimensional model of the molecule. This model provides accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the compound.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is used when single crystals are not available or to analyze a bulk crystalline sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small crystallites in random orientations. The resulting diffraction pattern is a series of concentric rings, which are recorded as a plot of diffracted intensity versus the diffraction angle (2θ).

The PXRD pattern is a characteristic fingerprint for a specific crystalline solid. It is used for phase identification, to assess sample purity, and to determine the degree of crystallinity. By comparing the experimental PXRD pattern of a synthesized batch of this compound with a reference pattern (either calculated from single-crystal data or obtained from a known pure sample), its identity and crystalline form can be confirmed.

Table 2: Example Crystal Data for a Related Pyridine Derivative (2-Chloro-5-methyl-3-nitropyridine)

ParameterValue
Chemical Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
Crystal System Orthorhombic
Space Group Pna2₁
Unit Cell Dimensions a = 21.435(6) Åb = 8.151(2) Åc = 8.494(2) Å
Volume 1484.0(7) ų
Z 8

Data sourced from studies on 2-Chloro-5-methyl-3-nitropyridine (B188117). researchgate.netnih.gov

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms like chlorine) present in a compound. This technique provides experimental verification of the compound's empirical formula and is a crucial component of its characterization, confirming its stoichiometric purity.

The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. For halogen-containing compounds like this compound, specific methods are used to determine the chlorine content.

The experimentally measured percentages of each element are then compared to the theoretical percentages calculated from the compound's molecular formula (C₆H₆ClN₃O₂). A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Table 3: Theoretical Elemental Composition of this compound (C₆H₆ClN₃O₂)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.011672.06638.41%
HydrogenH1.00866.0483.22%
ChlorineCl35.453135.45318.90%
NitrogenN14.007342.02122.41%
OxygenO15.999231.99817.06%
Total 187.586 100.00%

Molecular Weight: 187.59 g/mol . nih.gov

Experimental results from elemental analysis would be expected to align closely with these theoretical percentages to confirm the successful synthesis of a pure sample of this compound.

Applications of 5 Chloro 6 Methyl 3 Nitropyridin 2 Amine in Broader Organic Synthesis

As Crucial Intermediates in the Synthesis of Complex Organic Molecules

The multifaceted reactivity of 5-Chloro-6-methyl-3-nitropyridin-2-amine makes it a valuable intermediate for the construction of complex heterocyclic scaffolds. The amino and chloro substituents are particularly amenable to a range of substitution reactions, allowing for the introduction of diverse molecular fragments.

The amino group can undergo diazotization followed by substitution, providing a pathway to a wide array of other functional groups. Furthermore, it can participate in condensation reactions to form fused heterocyclic systems. The chloro atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution, enabling the introduction of various nucleophiles such as amines, alcohols, and thiols.

The nitro group itself can be readily reduced to an amino group, which can then be further functionalized. This sequential functionalization strategy allows for the regioselective introduction of different substituents, a key consideration in the synthesis of complex target molecules. The methyl group can also be a site for functionalization, for instance, through oxidation to a carboxylic acid, as has been demonstrated with the isomeric 2-chloro-5-methyl-3-nitropyridine (B188117) in the synthesis of Janus kinase 2 (JAK2) inhibitors. mdpi.com

The strategic manipulation of these functional groups can lead to the synthesis of a variety of complex, biologically active molecules. The table below illustrates the potential transformations of the functional groups present in this compound.

Functional GroupPotential TransformationResulting Structure
Amino (-NH2)Diazotization and substitutionPyridine (B92270) with various substituents (e.g., -OH, -CN, -X)
Acylation/AlkylationN-functionalized pyridine derivatives
Chloro (-Cl)Nucleophilic Aromatic SubstitutionPyridine with ether, amine, or thioether linkages
Nitro (-NO2)ReductionDiaminopyridine derivative
Methyl (-CH3)OxidationPyridine carboxylic acid derivative

In the Development and Optimization of Agrochemicals (e.g., pesticides, fungicides)

Substituted nitropyridines are well-established precursors in the agrochemical industry. guidechem.com Isomeric compounds such as 2-chloro-5-nitropyridine (B43025) have been utilized as starting materials for the synthesis of novel insecticides. mdpi.com The structural features of this compound suggest its potential as a scaffold for the development of new pesticides and fungicides.

The various reactive sites on the molecule allow for the systematic modification of its structure to optimize biological activity and selectivity. For instance, the introduction of different substituents via nucleophilic substitution of the chlorine atom can lead to a library of compounds for screening as potential agrochemicals. The nitro and amino groups also provide handles for further chemical modification to fine-tune the physicochemical properties of the resulting molecules, which is crucial for their efficacy and environmental fate.

The development of new agrochemicals often involves the synthesis and evaluation of numerous analogues of a lead compound. The versatility of this compound as a building block would be highly advantageous in such a process, enabling the rapid generation of a diverse set of candidate molecules.

As Versatile Building Blocks for Advanced Functional Materials (e.g., chromophores, polymers)

The electron-rich and electron-deficient nature of the substituted pyridine ring in this compound makes it an interesting candidate for the synthesis of advanced functional materials. The presence of both electron-donating (amino, methyl) and electron-withdrawing (nitro, chloro) groups can give rise to unique photophysical properties.

This push-pull electronic structure is a common feature in the design of organic chromophores, which are the fundamental components of dyes and pigments. By modifying the substituents on the pyridine ring, the absorption and emission properties of the resulting molecules could be tuned for specific applications, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Furthermore, the difunctional nature of this compound, with its reactive amino and chloro groups, makes it a potential monomer for the synthesis of novel polymers. Polycondensation reactions involving the amino group and another functional group on a co-monomer, or polymerization via substitution of the chloro group, could lead to the formation of polymers with tailored electronic and thermal properties.

Role in Catalysis and Ligand Design for Metal-Catalyzed Reactions

The pyridine nitrogen and the exocyclic amino group in this compound provide potential coordination sites for metal ions, making it a candidate for the design of novel ligands for metal-catalyzed reactions. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be modulated by the substituents on the pyridine ring.

Modification of the amino group or substitution of the chloro group can be used to introduce additional donor atoms, leading to the formation of bidentate or multidentate ligands. These ligands can then be used to form stable complexes with a variety of transition metals. The steric and electronic environment around the metal center can be systematically varied by altering the substitution pattern on the pyridine ring, allowing for the optimization of the catalyst's performance in terms of activity, selectivity, and stability.

While direct applications in catalysis have not been reported, the structural motifs present in this compound are found in many successful ligand scaffolds, suggesting its potential in this field.

Environmental and Toxicological Research Aspects Mechanistic Focus of 5 Chloro 6 Methyl 3 Nitropyridin 2 Amine

Biotransformation and Biodegradation Studies

The environmental persistence and fate of 5-Chloro-6-methyl-3-nitropyridin-2-amine are dictated by its susceptibility to transformation by microorganisms. While specific pathways for this compound have not been delineated, the metabolism of pyridine (B92270) and its substituted derivatives offers a framework for predicting its likely biotransformation routes.

Microbial degradation of the pyridine ring, a core structure of this compound, is known to be initiated by oxidative processes. researchgate.net Bacteria, in particular, have demonstrated the ability to utilize pyridine derivatives as sources of carbon and nitrogen. researchgate.net The initial attack on the pyridine ring often involves hydroxylation, a reaction catalyzed by monooxygenase or dioxygenase enzymes, which incorporate oxygen derived from water. researchgate.net This hydroxylation destabilizes the aromatic ring, making it susceptible to subsequent cleavage.

For this compound, several transformation pathways can be hypothesized based on its functional groups:

Nitro Group Reduction: The nitro group is a primary site for microbial transformation under both aerobic and anaerobic conditions. It can be reduced sequentially to nitroso, hydroxylamino, and ultimately amino groups. This process is a critical step in both the detoxification and, in some cases, the activation of nitroaromatic compounds. nih.govnih.gov

Dehalogenation: The chlorine substituent may be removed through microbial action. Reductive dehalogenation is a common pathway under anaerobic conditions, while oxidative dehalogenation can occur aerobically. The position of the chlorine atom on the ring will influence its susceptibility to removal.

Oxidation of the Methyl Group: The methyl group can be oxidized to a hydroxymethyl group, then to a carboxylic acid. This increases the water solubility of the molecule and can facilitate further degradation.

Ring Cleavage: Following initial enzymatic modifications, the pyridine ring can be cleaved. For many pyridine derivatives, this proceeds via hydroxylated intermediates. researchgate.net

Functional GroupPotential Transformation PathwayKey Enzymes/ConditionsResulting Intermediate Structures
Nitro Group (-NO2)ReductionNitroreductases (Anaerobic/Aerobic)Nitroso, Hydroxylamino, Amino derivatives
Chloro Group (-Cl)DehalogenationDehalogenases (Reductive/Oxidative)Hydroxylated or dechlorinated pyridine
Methyl Group (-CH3)OxidationMonooxygenases, DioxygenasesHydroxymethyl, Carboxypyridine derivatives
Pyridine RingHydroxylation and Ring CleavageMonooxygenases, DioxygenasesHydroxypyridines, aliphatic acids

Mechanistic Studies of Toxicity

Cellular Level Interactions and Genotoxicity:

The primary mechanism of toxicity for many nitroaromatic compounds is linked to the enzymatic reduction of the nitro group. nih.govscielo.br This bioreduction can lead to the formation of highly reactive intermediates, such as nitro anion radicals and hydroxylamines. scielo.br These reactive species can induce cellular damage through several mechanisms:

Oxidative Stress: The nitro anion radical can react with molecular oxygen to produce superoxide radicals, leading to oxidative stress. scielo.br This can damage cellular components like lipids, proteins, and DNA.

Covalent Binding: Electrophilic intermediates can form covalent adducts with cellular macromolecules, including DNA, which can lead to mutations and genotoxic effects. oup.com

While some aminopyridines have been found to be non-mutagenic in standard assays, the presence of the nitro group on the ring is a significant factor for potential genotoxicity. epa.govnih.gov For instance, 2-aminopyridine (B139424) has been reported as a genotoxic compound that can contaminate water sources. mdpi.com The toxicity of pyridine derivatives can also involve damage to bacterial cell membranes and DNA. mdpi.com

Formation of Toxic Metabolites upon Decomposition:

The biotransformation of this compound does not necessarily lead to detoxification. The metabolic intermediates themselves can be toxic. For example:

Arylhydroxylamines: The reduction of the nitro group to a hydroxylamine (B1172632) derivative is a key step in the activation of many nitroaromatic compounds to carcinogens. oup.com

Reactive Oxygen Species (ROS): As mentioned, the redox cycling of the nitro group can generate ROS, leading to widespread cellular damage. nih.gov

Chlorinated Metabolites: The degradation of the compound may not immediately involve dehalogenation, leading to the formation of chlorinated intermediate metabolites whose toxicity profiles are unknown. 2-chloropyridine, a related compound, has been shown to cause liver damage, including necrosis and fatty degeneration. nih.govnih.gov

The liver is a likely target organ for the toxicity of this compound, given its role in metabolizing foreign substances and the known hepatotoxicity of compounds like 2-chloropyridine. nih.gov The amino group, similar to that in other aminopyridines, could also confer neurotoxic properties by affecting ion channels. epa.gov

Structural MoietyPotential Toxic MechanismCellular TargetPotential Toxic Metabolites
NitroaromaticReductive activation, Oxidative stressDNA, Proteins, LipidsNitro anion radicals, Arylhydroxylamines
ChloropyridineHepatotoxicityLiver cells (Hepatocytes)Chlorinated metabolic intermediates
AminopyridineIon channel blockageNervous systemMetabolites with retained amino-pyridine structure

Methodologies for Research into Environmental Fate and Transport Mechanisms

Investigating the environmental fate and transport of this compound requires a combination of analytical and modeling techniques.

Analytical Methods: The detection and quantification of this compound and its degradation products in environmental matrices like soil and water would likely employ chromatographic methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for the analysis of polar and thermolabile compounds like many pyridine derivatives, often without the need for derivatization. thermofisher.cnhelixchrom.com It can be coupled with various detectors, including UV-Vis and mass spectrometry (LC-MS), for sensitive and selective analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For less polar or derivatized analytes, GC-MS provides high resolution and is a standard method for identifying and quantifying organic pollutants in environmental samples. nih.govcdc.gov

Sample preparation for these analyses would involve extraction from the environmental matrix (e.g., soil, water) using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by concentration steps.

Environmental Fate and Transport Studies:

Sorption and Leaching Studies: The mobility of the compound in soil can be assessed using soil column chromatography and batch sorption experiments. nih.gov These studies help determine the extent to which the compound binds to soil particles versus its potential to leach into groundwater. The transport and fate of heterocyclic aromatic compounds are influenced by factors such as soil organic matter content, pH, and ionic strength. nih.gov

Laboratory Model Ecosystems: Controlled laboratory microcosms or mesocosms containing soil, water, sediment, and representative organisms can be used to study the degradation, bioaccumulation, and food chain transfer of the compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: In the absence of experimental data, QSAR models can provide estimates of the compound's toxicity and environmental properties based on its chemical structure. nih.gov These models can help prioritize compounds for further testing.

Research AreaMethodologyPurposeKey Parameters Measured
Detection and QuantificationHPLC-MS/UVAnalysis of parent compound and polar metabolites in water and soil extracts.Concentration, Retention time, Mass-to-charge ratio
GC-MSAnalysis of parent compound and less polar/volatile metabolites.Concentration, Mass spectra
Environmental TransportSoil Column ChromatographyAssess leaching potential and mobility in soil.Retardation factor, Breakthrough curves
Batch Sorption IsothermsQuantify partitioning between soil/sediment and water.Sorption coefficient (Kd), Organic carbon-water partitioning coefficient (Koc)
Environmental FateLaboratory MicrocosmsStudy biodegradation, biotransformation, and bioaccumulation under controlled conditions.Half-life, Degradation products, Bioconcentration factor (BCF)

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-6-methyl-3-nitropyridin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a pyridine scaffold. For example, nitration at position 3 can precede chlorination at position 5 and methylation at position 5. Palladium-catalyzed amination (e.g., Buchwald-Hartwig) may introduce the amine group at position 2 under inert conditions using ligands like XPhos . Key variables include:
  • Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency.
  • Temperature : Nitration requires controlled heating (60–80°C) to avoid decomposition .
  • Catalyst loading : 5–10 mol% Pd(OAc)₂ optimizes cross-coupling yields .
    Table 1 : Comparative yields under varying conditions:
SolventTemp (°C)CatalystYield (%)
Dioxane80Pd/XPhos78
DMF100Pd/BINAP65

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at δ 2.3 ppm, nitro at δ 8.1 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 202.02) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for analogous halogenated pyridines .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for separation of nitro-substituted byproducts .

Advanced Research Questions

Q. How does the nitro group at position 3 influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position (position 4). For example, nucleophilic aromatic substitution (SNAr) with thiols or amines requires activation via deprotonation (e.g., NaH in THF) . Contradiction Alert : Some studies report meta-directing effects under high-temperature conditions; verify via kinetic isotope experiments .

Q. What computational tools can predict the regioselectivity of reactions involving this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Reaction Pathway Simulations : Use software like Gaussian or ORCA to model transition states for SNAr or cross-coupling reactions .
    Table 2 : Predicted vs. experimental regioselectivity for SNAr:
NucleophilePredicted SiteObserved SiteΔG‡ (kcal/mol)
NH₃Position 4Position 418.2
PhS⁻Position 4Position 622.5*
*Discrepancy attributed to steric hindrance from the methyl group.

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine) to identify shifts caused by substituent effects .
  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to confirm NMR assignments .
  • Collaborative Validation : Share raw data via platforms like PubChem or CAS Common Chemistry for peer verification .

Q. What experimental designs optimize the study of substituent effects on biological activity?

  • Methodological Answer :
  • Factorial Design : Test variables (e.g., nitro position, halogen type) in a 2³ matrix to isolate contributions to receptor binding .
  • QSAR Modeling : Correlate Hammett constants (σ) of substituents with IC₅₀ values from enzyme inhibition assays .

Data-Driven Research Considerations

Q. How can high-throughput screening (HTS) be adapted for derivatives of this compound?

  • Methodological Answer :
  • Automated Synthesis : Use microfluidic reactors to generate libraries of analogs (e.g., varying N-alkyl groups) .
  • Machine Learning : Train models on existing bioactivity data (e.g., PubChem AID 743255) to prioritize candidates for HTS .

Q. What safety protocols are critical when handling nitro- and chloro-substituted pyridines?

  • Methodological Answer :
  • Ventilation : Use fume hoods for reactions releasing NOx gases .
  • PPE : Nitrile gloves and flame-resistant lab coats (UN 2811 classification) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.